![molecular formula C19H22N4O4 B2981048 (4-(苯并[d][1,3]二氧杂环-5-基甲基)哌嗪-1-基)(6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基)甲酮 CAS No. 1448071-92-8](/img/structure/B2981048.png)

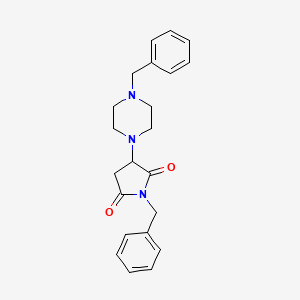

(4-(苯并[d][1,3]二氧杂环-5-基甲基)哌嗪-1-基)(6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Anticonvulsant Activity

Compounds related to the one have been evaluated for their anticonvulsant activity. For example, a study reported that a compound exhibited excellent protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats .

Antimicrobial Activity

Molecular modeling studies have been conducted to evaluate the antimicrobial activity of similar compounds .

Anticancer Evaluation

Design and synthesis of related compounds have been carried out with a focus on anticancer evaluation. These studies aim to understand the selectivity between cancer cells and normal cells .

Inhibitor for E. coli Beta-Glucuronidase

Some derivatives have been identified as potent inhibitors for E. coli beta-Glucuronidase, which is significant for understanding bacterial metabolism and potentially developing antibacterial agents .

Synthesis & Mechanism of Action Studies

Research has been done on the synthesis and mechanism of action of Schiff and Mannich bases of isatin derivatives with 2-amino pyridine, which are structurally related to your compound .

Antioxidant Activity

An optimal method has been developed for the synthesis of related compounds with potential antioxidant activity .

作用机制

Target of Action

It is associated withNeuronal Signaling and Adrenergic Receptor . These targets play a crucial role in transmitting signals across neurons and are involved in various physiological responses.

Mode of Action

It is suggested that the compound may stimulate the brain cortex in a “dopaminergic” type during treatment . This implies that the compound might interact with its targets by mimicking the action of dopamine, a neurotransmitter that plays a significant role in reward and movement regulation.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein . It is also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . About 68% of the absorbed compound is excreted from the kidneys in the form of metabolites within 24 hours, and about 50% is cleared within 48 hours . Approximately 25% is excreted via bile . These properties impact the compound’s bioavailability and duration of action.

属性

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c24-19(15-11-18-23(20-15)4-1-9-25-18)22-7-5-21(6-8-22)12-14-2-3-16-17(10-14)27-13-26-16/h2-3,10-11H,1,4-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTLTHQLNKUKTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2980969.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2980972.png)

![tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate](/img/structure/B2980973.png)

![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)

![Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2980976.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2980980.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980981.png)

![2-(4,7,8-Trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2980983.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)